molecular formula C29H49N9O8S3 B14195730 L-Methionyl-L-cysteinyl-L-histidyl-L-leucyl-L-methionyl-L-asparagine CAS No. 847819-77-6

L-Methionyl-L-cysteinyl-L-histidyl-L-leucyl-L-methionyl-L-asparagine

Cat. No.: B14195730
CAS No.: 847819-77-6
M. Wt: 748.0 g/mol
InChI Key: KUFUMSGHZCVYNZ-WLNPFYQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Methionyl-L-cysteinyl-L-histidyl-L-leucyl-L-methionyl-L-asparagine is a complex peptide composed of six amino acids: methionine, cysteine, histidine, leucine, methionine, and asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-cysteinyl-L-histidyl-L-leucyl-L-methionyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-cysteinyl-L-histidyl-L-leucyl-L-methionyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds formed between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups from cysteine residues.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Methionyl-L-cysteinyl-L-histidyl-L-leucyl-L-methionyl-L-asparagine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide in various treatments.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Methionyl-L-cysteinyl-L-histidyl-L-leucyl-L-methionyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Methionyl-L-asparagine: A simpler dipeptide with similar structural motifs.

    L-Methionyl-L-leucine: Another peptide containing methionine and leucine residues.

    L-Cysteinyl-L-histidine: A peptide with cysteine and histidine residues.

Uniqueness

L-Methionyl-L-cysteinyl-L-histidyl-L-leucyl-L-methionyl-L-asparagine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

847819-77-6

Molecular Formula

C29H49N9O8S3

Molecular Weight

748.0 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C29H49N9O8S3/c1-15(2)9-19(26(42)34-18(6-8-49-4)25(41)37-21(29(45)46)11-23(31)39)35-27(43)20(10-16-12-32-14-33-16)36-28(44)22(13-47)38-24(40)17(30)5-7-48-3/h12,14-15,17-22,47H,5-11,13,30H2,1-4H3,(H2,31,39)(H,32,33)(H,34,42)(H,35,43)(H,36,44)(H,37,41)(H,38,40)(H,45,46)/t17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

KUFUMSGHZCVYNZ-WLNPFYQQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)NC(=O)C(CCSC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.